N-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-yl}benzamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-yl}benzamide involves multiple steps, including the formation of the quinazoline core and subsequent functionalization. The general synthetic route includes:
Formation of the Quinazoline Core: This step typically involves the cyclization of appropriate precursors under acidic or basic conditions.
Functionalization: Introduction of the cyclopropyl, methyl, and morpholin-4-ylethyl groups through various substitution reactions.
Final Coupling: The final step involves coupling the functionalized quinazoline with benzamide under suitable conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-yl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinazoline N-oxides.
Reduction: Reduction reactions can be employed to modify the quinazoline core or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinazoline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halides, amines, and organometallic compounds are employed under conditions such as reflux or microwave-assisted synthesis.
Major Products
The major products formed from these reactions include various substituted quinazolines, N-oxides, and reduced derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-yl}benzamide involves its interaction with specific molecular targets. One of the primary targets is mitogen-activated protein kinase 14 (MAPK14), where the compound acts as an inhibitor . This inhibition affects various cellular pathways, including those involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-yl}benzamide
- 6-Ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3-benzamide
- Quinazoline-based inhibitors
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to inhibit MAPK14 selectively makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C25H29N5O2 |
---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
N-cyclopropyl-4-methyl-3-[2-(2-morpholin-4-ylethylamino)quinazolin-6-yl]benzamide |
InChI |
InChI=1S/C25H29N5O2/c1-17-2-3-19(24(31)28-21-5-6-21)15-22(17)18-4-7-23-20(14-18)16-27-25(29-23)26-8-9-30-10-12-32-13-11-30/h2-4,7,14-16,21H,5-6,8-13H2,1H3,(H,28,31)(H,26,27,29) |
InChI Key |
MNEXDVSJIUQQRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2CC2)C3=CC4=CN=C(N=C4C=C3)NCCN5CCOCC5 |
Origin of Product |
United States |
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